molecular formula C15H22FN3O6 B13391819 2-methylbutyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate

2-methylbutyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B13391819
M. Wt: 359.35 g/mol
InChI Key: WBAXSXXYPPILCT-UHFFFAOYSA-N
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Description

2-Methylbutyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a tetrahydrofuran ring, a fluorinated pyrimidine moiety, and a carbamate group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Fluorinated Pyrimidine Moiety: The fluorinated pyrimidine can be introduced via nucleophilic substitution reactions using appropriate fluorinated pyrimidine precursors.

    Formation of the Carbamate Group: The carbamate group can be formed by reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the fluorinated pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its fluorinated pyrimidine moiety suggests possible applications in antiviral or anticancer drug development.

Industry

In the industrial sector, the compound may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methylbutyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety may inhibit enzyme activity by mimicking natural substrates, while the carbamate group could form covalent bonds with active site residues, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: Similar structure but lacks the fluorine atom.

    2-Methylbutyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-chloro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-Methylbutyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H22FN3O6

Molecular Weight

359.35 g/mol

IUPAC Name

2-methylbutyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H22FN3O6/c1-4-7(2)6-24-15(23)18-12-9(16)5-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h5,7-8,10-11,13,20-21H,4,6H2,1-3H3,(H,17,18,22,23)

InChI Key

WBAXSXXYPPILCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Origin of Product

United States

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